2,4-Dichloroquinoline-3-carbonitrile

Übersicht

Beschreibung

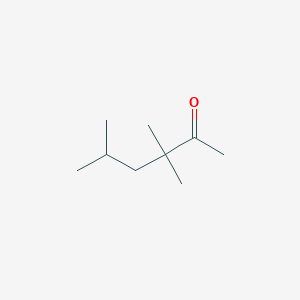

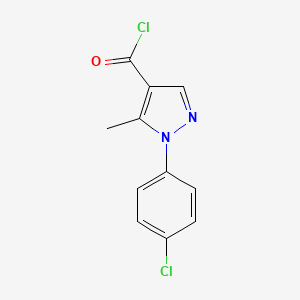

2,4-Dichloroquinoline-3-carbonitrile (CAS# 69875-54-3) is a useful research chemical compound . It has a molecular weight of 223.06 and a molecular formula of C10H4Cl2N2 .

Synthesis Analysis

The synthesis of 2,4-Dichloroquinoline-3-carbonitrile involves nucleophilic substitution with different nucleophiles . For instance, one method involves the reaction of the compound with ammonium acetate in acetic acid at 140°C for 4 hours .Molecular Structure Analysis

The InChI code for 2,4-Dichloroquinoline-3-carbonitrile is1S/C10H4Cl2N2/c11-9-6-3-1-2-4-8 (6)14-10 (12)7 (9)5-13/h1-4H . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

The compound undergoes various chemical reactions. For example, it can react with thiolate anions to form thio ethers . It can also undergo acid hydrolysis to form 4-quinolinones .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.49 .Wissenschaftliche Forschungsanwendungen

Synthesis of Quinoline Ring Systems

2,4-Dichloroquinoline-3-carbonitrile: is a key intermediate in the synthesis of quinoline ring systems. These systems are foundational structures for a variety of heterocyclic compounds that exhibit significant biological and pharmaceutical properties . The compound’s reactivity allows for the construction of both fused and binary quinoline-core heterocyclic systems, which are essential in medicinal chemistry.

Biological Evaluation

The biological evaluation of compounds derived from 2,4-Dichloroquinoline-3-carbonitrile has shown a wide range of activities. These include anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities . This makes it a valuable compound for developing new therapeutic agents.

Pharmaceutical Applications

In pharmaceutical research, 2,4-Dichloroquinoline-3-carbonitrile derivatives are used to enhance the medicinal properties of drugs. They serve as core structures for natural products and synthetic heterocyclic compounds, contributing to the efficacy and potency of various medications .

Antimicrobial Properties

The antimicrobial properties of 2,4-Dichloroquinoline-3-carbonitrile derivatives are particularly noteworthy. They have been found effective against a range of microbial pathogens, making them potential candidates for the development of new antibiotics and antiseptics .

Tyrosine Kinase Inhibition

2,4-Dichloroquinoline-3-carbonitrile: is also used in the development of tyrosine kinase inhibitors. These inhibitors are crucial in the treatment of various cancers as they can interfere with the signaling pathways that promote tumor growth and proliferation .

DNA Gyrase and Topoisomerase Inhibition

The compound has applications in the development of DNA gyrase B and topoisomerase inhibitors. These enzymes are essential for DNA replication in bacteria, and inhibiting them can lead to effective treatments for bacterial infections, including those caused by drug-resistant strains .

Safety and Hazards

The compound is considered hazardous. It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers The compound has been discussed in several papers. For instance, a paper published in Heterocyclic Communications in 1998 discussed the nucleophilic substitution of 2,4-Dichloroquinoline-3-carbonitrile with different nucleophiles . Another paper published in 2021 discussed the synthesis and evaluation of the antibacterial and antioxidant activities of some novel chloroquinoline analogs .

Eigenschaften

IUPAC Name |

2,4-dichloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2/c11-9-6-3-1-2-4-8(6)14-10(12)7(9)5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSSRDZZLIOHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382861 | |

| Record name | 2,4-dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloroquinoline-3-carbonitrile | |

CAS RN |

69875-54-3 | |

| Record name | 2,4-dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,4-dichloroquinoline-3-carbonitrile a valuable starting material in organic synthesis?

A1: 2,4-Dichloroquinoline-3-carbonitrile is a highly versatile building block due to its two reactive chlorine atoms that are susceptible to nucleophilic substitution reactions. This enables the introduction of various substituents at the 2- and 4-positions of the quinoline core. Additionally, the presence of the nitrile group at the 3-position offers further opportunities for chemical transformations, expanding the possibilities for creating diverse chemical structures. [, , , , ]

Q2: What types of heterocyclic systems have been synthesized using 2,4-dichloroquinoline-3-carbonitrile as a starting material?

A2: Researchers have successfully utilized 2,4-dichloroquinoline-3-carbonitrile to synthesize a wide array of fused quinoline heterocycles. These include thieno[3,2-c]quinolines [], pyrazolo[4,3-c]quinolin-4(5H)-ones [], 1,2,3,5,6-pentaazaaceanthrylenes [], and [, , ]triazino[4′,3′:1,5]pyrazolo[4,3-c]quinolines [].

Q3: Can you provide an example of a specific reaction involving 2,4-dichloroquinoline-3-carbonitrile?

A3: One example is the reaction of 2,4-dichloroquinoline-3-carbonitrile with ethyl mercaptoacetate. This reaction yields ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a key intermediate for synthesizing various 5H-1-thia-3,5,6-triazaaceanthrylene derivatives. []

Q4: How does the structure of 2,4-dichloroquinoline-3-carbonitrile influence its reactivity?

A4: The presence of two chlorine atoms at the 2- and 4- positions of the quinoline ring significantly influences the reactivity of this compound. These electron-withdrawing groups activate the ring towards nucleophilic substitution reactions, making it possible to introduce a variety of nucleophiles at these positions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)

![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)